Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]-
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Overview
Description
Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]- is a complex organic compound with a unique structure that includes a benzofuran ring, a phenylmethyl group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzofuran Ring: The benzofuran ring is synthesized through a cyclization reaction involving a phenol derivative and an aldehyde.
Introduction of Phenylmethyl Group: The phenylmethyl group is introduced via a Friedel-Crafts alkylation reaction.
Attachment of Hydroxyphenyl Group: The hydroxyphenyl group is attached through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (4-hydroxyphenyl)[2-(phenylmethyl)-3-benzofuranyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing
Properties
CAS No. |
55877-40-2 |
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Molecular Formula |
C22H16O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(2-benzyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C22H16O3/c23-17-12-10-16(11-13-17)22(24)21-18-8-4-5-9-19(18)25-20(21)14-15-6-2-1-3-7-15/h1-13,23H,14H2 |
InChI Key |
AQNNLGWKMDCSLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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